molecular formula C14H12N2S2 B11803848 1-Thiophen-2-yl-3-thioxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carbonitrile CAS No. 129340-06-3

1-Thiophen-2-yl-3-thioxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carbonitrile

Cat. No.: B11803848
CAS No.: 129340-06-3
M. Wt: 272.4 g/mol
InChI Key: XBFJWHLLHGQRFS-UHFFFAOYSA-N
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Description

3-Mercapto-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 3-Mercapto-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiophene-2-carbaldehyde with a suitable amine, followed by cyclization and introduction of the mercapto and cyano groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

3-Mercapto-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The cyano group may also interact with nucleophilic sites in biological molecules, affecting their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 3-Mercapto-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile include other heterocyclic compounds containing sulfur and nitrogen atoms, such as:

Properties

CAS No.

129340-06-3

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

3-sulfanylidene-1-thiophen-2-yl-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C14H12N2S2/c15-8-11-9-4-1-2-5-10(9)13(16-14(11)17)12-6-3-7-18-12/h3,6-7H,1-2,4-5H2,(H,16,17)

InChI Key

XBFJWHLLHGQRFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC=CS3

Origin of Product

United States

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